molecular formula C20H12 B7798830 Benzo[e]pyrene CAS No. 73467-76-2

Benzo[e]pyrene

Cat. No.: B7798830
CAS No.: 73467-76-2
M. Wt: 252.3 g/mol
InChI Key: TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Description

Benzo[e]pyrene is an organic compound with the chemical formula C20H12. It belongs to the class of polycyclic aromatic hydrocarbons and is a pentacyclic hydrocarbon formed by the fusion of pyrene and a phenylene group. This compound is less common compared to its isomer, benzo[a]pyrene. It is naturally emitted by forest fires and volcanic eruptions and can also be found in coal tar, cigarette smoke, wood smoke, and burnt foods such as coffee .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]pyrene typically involves the cyclization of biphenyl intermediates. One common method includes the reduction of pyrene derivatives followed by transannular ring closures. The Birch reduction is often employed, which involves the use of lithium or sodium in liquid ammonia to reduce aromatic rings .

Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic properties. it can be produced as a byproduct in the industrial processing of coal tar and during the incomplete combustion of organic materials .

Chemical Reactions Analysis

Types of Reactions: Benzo[e]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzo[e]pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound to understand the behavior of polycyclic aromatic hydrocarbons in biological systems. Research applications include:

Mechanism of Action

Benzo[e]pyrene exerts its effects primarily through the formation of reactive metabolites that can intercalate into DNA, leading to mutations. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form epoxides and diol epoxides. These metabolites can form adducts with DNA, interfering with transcription and potentially leading to carcinogenesis .

Comparison with Similar Compounds

Uniqueness of Benzo[e]pyrene: this compound is unique due to its specific molecular structure, which influences its reactivity and interaction with biological molecules. Compared to benzo[a]pyrene, this compound is less studied but still significant in understanding the broader class of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

benzo[e]pyrene
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InChI

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H
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InChI Key

TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID3023764
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline]
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Boiling Point

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone
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Vapor Pressure

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

... Previous studies from /the author's/ laboratory reported that benzo(a)pyrene (Bap) influenced efflux transport of rhodamine 123 (Rho-123) by induction of P-glycoprotein (P-gp) in Caco-2 cells. The present study investigated whether induction of P-gp and the enhanced efflux transport of Rho-123 were caused by benzo(e)pyrene (Bep), which has a structure similar to Bap, but is not a carcinogenic compound. In Caco-2 monolayer exposed to 50 uM Bep for 72 hr, the ratio of the apparent permeability coefficient (P(app)) of Rho-123 efflux increased significantly compared to that of the control monolayer. Similarly, a significant increase in expression of MDR1 mRNA and of P-gp at the protein level were detected by RT-PCR and by Western blot analysis, respectively, in Caco-2 cells exposed to Bep, compared to that of the control. Caco-2 cells exposed to Bep showed oxidative stress that was detected by fluorescence microscopy using aminophenyl fluorescein. However, the oxidative stress was weaker compared with that of Bap. The cellular GSH content was decreased to 80% or 59% of control cells, respectively, in Caco-2 cells exposed to either Bep or Bap. Our results further show that Bep or Bap-induced P-gp in Caco-2 cells might have been the result of oxidative stress rather than DNA damage., The mechanism of the co-carcinogenic activity of benzo[e]pyrene (BeP) was investigated by determining the effects of benzo[e]pyrene on the binding of the carcinogen benzo[a]pyrene (BaP) to DNA in Sencar mouse epidermis. The dose of benzo[a]pyrene used was 20 nmol/mouse a dose which is not carcinogenic in a single application but is carcinogenic after multiple treatments such as those in the benzo[a]pyrene-benzo[e]pyrene co-carcinogenesis experiments described by Van Duuren and Goldschmidt. After 3 hr of exposure to [(3)H]benzo[a]pyrene and benzo[e]pyrene at benzo[a]pyrene:benzo[e]pyrene dose ratios of 1:3 and 1:10, [(3)H]benzo[a]pyrene-DNA adducts in both benzo[e]pyrene-treated groups were lower than in an acetone-benzo[a]pyrene control group. After 12 and 24 hr of exposure the benzo[a]pyrene-benzo[e]pyrene (1:10) group contained 19% and 33% higher [(3)H]benzo[a]pyrene-DNA adduct levels than the control. In the benzo[a]pyrene-benzo[e]pyrene 11:3) group the amount of [(3)H]benzo[a]pyrene-DNA adduct levels was higher than the control after 12 hr. Benzo[e]pyrene cotreatment with either [(3)H]benzo[a]pyrene-7 8-dihydrodiol or anti-[(3)H]benzo[a]pyrene had no effect on the amount of benzo[a]pyrene DE-DNA adducts present. These results demonstrate that the cocarcinogen benzo[e]pyrene increases the amount of a low dose of benzo[a]pyrene that binds to mouse epidermal DNA and indicate that the increase in benzo[a]pyrene-DNA adducts results from increased metabolism of benzo[a]pyrene to the proximate carcinogen benzo[a]pyrene-7 8-dihydrodiol.
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Color/Form

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid

CAS No.

192-97-2, 73467-76-2
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Melting Point

352 to 354 °F (NTP, 1992), 178-179 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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